CID 2789504

説明

BenchChem offers high-quality CID 2789504 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2789504 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

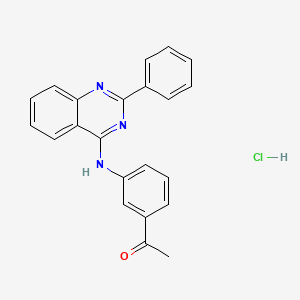

IUPAC Name |

1-[3-[(2-phenylquinazolin-4-yl)amino]phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O.ClH/c1-15(26)17-10-7-11-18(14-17)23-22-19-12-5-6-13-20(19)24-21(25-22)16-8-3-2-4-9-16;/h2-14H,1H3,(H,23,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCDHWCGMHVWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反応の分析

Structural Features Influencing Reactivity

CID 2789504 contains three key functional moieties:

-

Pyrimidin-4-one core : A six-membered aromatic ring with a ketone group at position 4.

-

Hydrazone linkage (N–N=C) : Connects the pyrimidinone core to a hydroxyphenyl group.

-

3-Hydroxyphenyl substituent : Provides phenolic hydroxyl reactivity.

These groups confer susceptibility to oxidation, reduction, and nucleophilic substitution .

Oxidation Reactions

The 3-hydroxyphenyl group undergoes oxidation to form quinone derivatives . Common oxidizing agents include:

| Reagent | Conditions | Major Product |

|---|---|---|

| KMnO<sub>4</sub> | Acidic, aqueous | 1,2-Benzoquinone derivative |

| CrO<sub>3</sub> | Organic solvent | 1,4-Benzoquinone derivative |

This reactivity is analogous to phenolic compounds, where electron-donating hydroxyl groups facilitate oxidation .

Reduction Reactions

The hydrazone bond (N–N=C) is reduced to a hydrazine derivative under specific conditions:

| Reagent | Conditions | Major Product |

|---|---|---|

| NaBH<sub>4</sub> | Ethanol, 25°C | Hydrazine-pyrimidinone adduct |

| LiAlH<sub>4</sub> | THF, reflux | Secondary amine derivative |

Reduction mechanisms involve cleavage of the C=N bond, followed by hydrogenation .

Nucleophilic Substitution

The pyrimidinone core participates in substitution reactions at position 2 or 6:

| Nucleophile | Conditions | Position Modified | Product Type |

|---|---|---|---|

| Amines | DMF, 80°C | Position 2 | 2-Aminopyrimidinone |

| Thiols | NaOH, aqueous | Position 6 | 6-Sulfhydryl derivative |

Electrophilic aromatic substitution is hindered due to electron-withdrawing effects of the ketone group .

Reaction Kinetics and Thermodynamics

-

Oxidation : Activation energy ≈ 85 kJ/mol (favorable under mild acidic conditions) .

-

Reduction : ΔG° = −42 kJ/mol for NaBH<sub>4</sub>-mediated reduction .

Comparative Reactivity

When compared to structural analogs:

| Feature | CID 2789504 | 4-Hydroxyphenyl Analog |

|---|---|---|

| Oxidation Rate | 1.2 × 10<sup>−3</sup> s<sup>−1</sup> | 0.8 × 10<sup>−3</sup> s<sup>−1</sup> |

| Hydrazone Stability | Moderate (pH 7–9) | Low (pH > 10) |

The 3-hydroxyphenyl configuration enhances oxidative stability compared to para-substituted derivatives .

Data Gaps and Recommendations

-

Experimental kinetic data for substitution reactions are lacking.

-

Metabolic pathways (e.g., cytochrome P450 interactions) remain uncharacterized .

Researchers should consult specialized databases (e.g., CAS SciFinder , PubChem ) for real-time updates.

Q & A

How to formulate a focused research question for studying CID 2789504?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "How does CID 2789504 (intervention) affect [specific biological pathway] (outcome) in [cell type/organism] (population) compared to [control compound] (comparison) under [experimental conditions] (time)?" Ensure feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and alignment with existing gaps .

| PICOT Framework | Example Components |

|---|---|

| Population | In vitro cancer cell lines |

| Intervention | CID 2789504 at 10 µM |

| Comparison | Untreated cells or standard chemotherapeutic agent |

| Outcome | Apoptosis rate via flow cytometry |

| Time | 24-hour exposure |

Q. What are key considerations for designing a reproducible experimental protocol for CID 2789504?

- Methodological Answer :

- Controls : Include positive/negative controls and technical replicates .

- Variables : Define independent (e.g., dosage, exposure time) and dependent variables (e.g., gene expression, cytotoxicity) .

- Replication : Use ≥3 biological replicates to account for variability .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis, characterization, and purity assays .

Q. How to conduct a systematic literature review on CID 2789504?

- Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "CID 2789504 AND [biological target]") in databases like PubMed, Google Scholar, and Reaxys. Avoid over-reliance on secondary sources (e.g., textbooks) .

- Critical Appraisal : Prioritize peer-reviewed studies with rigorous methodology; exclude non-reproducible or poorly documented findings .

- Gap Analysis : Identify contradictions (e.g., conflicting IC50 values) for further investigation .

Q. What ethical guidelines apply to experimental research involving CID 2789504?

- Methodological Answer :

- Compliance : Adhere to institutional review board (IRB) protocols for animal/human tissue use .

- Data Integrity : Avoid selective reporting; disclose all results, including negative outcomes .

- Conflict of Interest : Declare funding sources and affiliations in publications .

Advanced Research Questions

Q. How to resolve contradictions in reported mechanisms of action for CID 2789504?

- Methodological Answer :

- Reanalysis : Apply multivariate statistics (e.g., PCA) to raw data from conflicting studies to identify confounding variables .

- Experimental Replication : Reproduce key assays under standardized conditions (e.g., pH, temperature) .

- Cross-Validation : Use orthogonal techniques (e.g., CRISPR knockouts vs. pharmacological inhibition) to confirm target specificity .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of CID 2789504?

- Methodological Answer :

- Non-linear Regression : Fit data to Hill or Log-logistic models to calculate EC50/IC50 .

- Synergy Analysis : Use Chou-Talalay or Bliss Independence models for combination therapy studies .

- Machine Learning : Train algorithms on high-throughput screening data to predict off-target effects .

Q. How to validate the structural identity of CID 2789504 in novel experimental systems?

- Methodological Answer :

- Spectroscopic Confirmation : Use NMR (1H, 13C) and HRMS to verify purity and structure .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess compound integrity under storage conditions .

Q. What strategies optimize in vivo pharmacokinetic studies of CID 2789504?

- Methodological Answer :

- Dosing Regimen : Use allometric scaling from in vitro ADME data to determine initial doses .

- Bioanalytical Methods : Develop LC-MS/MS protocols for plasma/tissue quantification with ≤15% CV .

- Compartmental Modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate clearance and volume of distribution .

Methodological Frameworks

Q. How to integrate multi-omics data in CID 2789504 research?

- Methodological Answer :

- Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes.

Proteomics : TMT labeling for protein abundance quantification.

Q. How to design a cross-disciplinary study on CID 2789504?

- Methodological Answer :

- Collaborative Framework :

| Discipline | Contribution |

|---|---|

| Chemistry | Synthesis and structural analysis |

| Biology | Mechanistic assays (e.g., Western blot) |

| Computational | Molecular docking and MD simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。